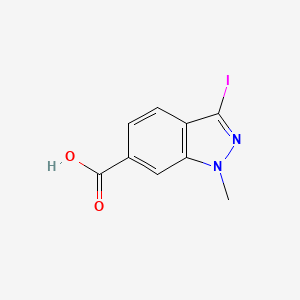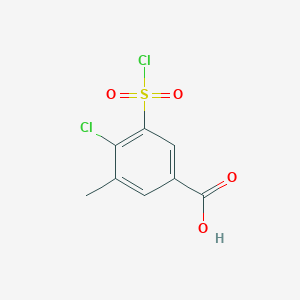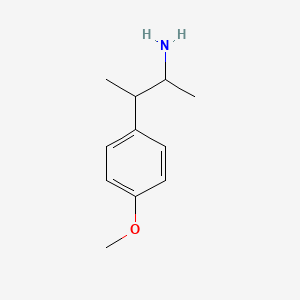
3-(4-Méthoxyphényl)butan-2-amine
Vue d'ensemble
Description
“3-(4-Methoxyphenyl)butan-2-amine” is a chemical compound with the CAS Number: 21894-69-9 . It has a molecular weight of 179.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name of “3-(4-Methoxyphenyl)butan-2-amine” is 3-(4-methoxyphenyl)-2-butanamine . The InChI code for this compound is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
“3-(4-Methoxyphenyl)butan-2-amine” is a liquid at room temperature .Applications De Recherche Scientifique
Pharmacologie : Potentiel anticancéreux
3-(4-Méthoxyphényl)butan-2-amine : a été étudié pour son potentiel dans le développement de médicaments anticancéreux. Un composé dérivé a été synthétisé et évalué pour son activité cytotoxique contre le cancer du sein par des approches computationnelles, y compris l'amarrage moléculaire et la simulation MD . Le composé a montré une énergie de liaison libre prometteuse, suggérant un potentiel en tant qu'agent anticancéreux par inhibition de l'ERα.
Synthèse organique : Groupes protecteurs
En synthèse organique, les groupes protecteurs sont essentiels pour prévenir les réactions indésirables. This compound peut servir de précurseur ou d'intermédiaire dans la synthèse de molécules organiques complexes. Ses caractéristiques structurales le rendent adapté aux transformations qui nécessitent une protection des groupes fonctionnels lors de la synthèse en plusieurs étapes .
Chimie médicinale : Conception de médicaments
La structure du composé est propice aux modifications qui peuvent conduire au développement de nouveaux produits pharmaceutiques. Il peut être incorporé dans des structures plus grandes et plus complexes, jouant un rôle dans la conception de médicaments avec une efficacité et des profils de sécurité améliorés .
Applications industrielles : Production d'amines chirales
Les amines chirales sont précieuses dans l'industrie chimique en tant que précurseurs de produits pharmaceutiques et d'agrochimiques. This compound peut être utilisé dans des processus biocatalytiques pour produire des amines chirales à chaîne courte, qui sont des composés clés dans diverses applications industrielles .
Recherche en biochimie : Études enzymatiques
Le composé a été utilisé dans des études biochimiques pour comprendre le comportement des enzymes, en particulier dans le contexte des transaminases. Ces enzymes sont essentielles pour le métabolisme des acides aminés et ont des applications dans la production d'amines chirales à partir de cétones prochirales .
Études environnementales : Sécurité et efficacité
Des évaluations de l'impact environnemental ont été menées pour évaluer la sécurité et l'efficacité des cétones et des alcools aromatiques apparentés, qui comprennent des dérivés de This compound. Ces études garantissent que le composé et ses dérivés, lorsqu'ils sont utilisés comme arômes ou dans d'autres applications, ne présentent aucun risque pour l'environnement ou la santé humaine .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-(4-Methoxyphenyl)butan-2-amine is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
3-(4-Methoxyphenyl)butan-2-amine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . By increasing the release of serotonin and inhibiting its reuptake, this compound enhances the overall serotonin signaling.
Biochemical Pathways
The compound’s action primarily affects the serotonergic pathway . By increasing the concentration of serotonin in the synaptic cleft, it enhances the downstream signaling of serotonin receptors. This can lead to various physiological effects, such as mood elevation.
Result of Action
The molecular and cellular effects of 3-(4-Methoxyphenyl)butan-2-amine’s action primarily involve an increase in serotonergic signaling . This can lead to mood elevation and potential antidepressant effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Methoxyphenyl)butan-2-amine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity . Additionally, individual factors such as genetics, age, and health status can influence its efficacy and potential side effects.
Analyse Biochimique
Biochemical Properties
3-(4-Methoxyphenyl)butan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. The interaction between 3-(4-Methoxyphenyl)butan-2-amine and monoamine oxidase can lead to the inhibition of the enzyme’s activity, resulting in increased levels of monoamines in the system . Additionally, 3-(4-Methoxyphenyl)butan-2-amine may interact with various receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .
Cellular Effects
The effects of 3-(4-Methoxyphenyl)butan-2-amine on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4-Methoxyphenyl)butan-2-amine has been observed to modulate the release of neurotransmitters such as dopamine and serotonin, which play crucial roles in mood regulation and cognitive functions . Furthermore, this compound can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Methoxyphenyl)butan-2-amine involves several key processes. At the molecular level, this compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, the binding of 3-(4-Methoxyphenyl)butan-2-amine to monoamine oxidase results in the inhibition of the enzyme, preventing the breakdown of monoamines and increasing their availability in the system . Additionally, this compound can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxyphenyl)butan-2-amine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to 3-(4-Methoxyphenyl)butan-2-amine in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in neurotransmitter levels and gene expression .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)butan-2-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced neurotransmitter release and improved cognitive functions . At high doses, 3-(4-Methoxyphenyl)butan-2-amine can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
3-(4-Methoxyphenyl)butan-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves its interaction with monoamine oxidase, leading to the inhibition of the enzyme and subsequent changes in monoamine levels . Additionally, this compound may be metabolized by other enzymes, resulting in the formation of various metabolites that can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-(4-Methoxyphenyl)butan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in specific tissues, depending on its affinity for various transporters . For example, 3-(4-Methoxyphenyl)butan-2-amine may be transported into neuronal cells via monoamine transporters, leading to its accumulation in the nervous system . The localization and accumulation of this compound can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 3-(4-Methoxyphenyl)butan-2-amine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 3-(4-Methoxyphenyl)butan-2-amine may localize to the mitochondria, where it can interact with enzymes involved in energy metabolism and oxidative stress responses . The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVZJUUUXSMVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



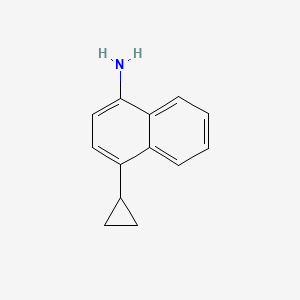

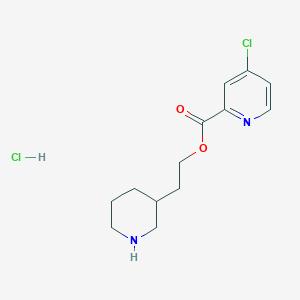
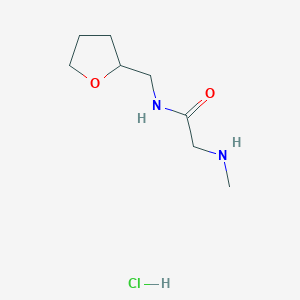

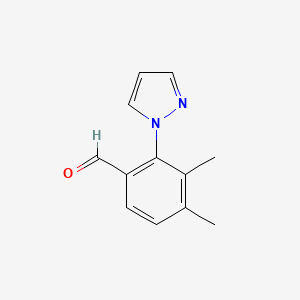
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

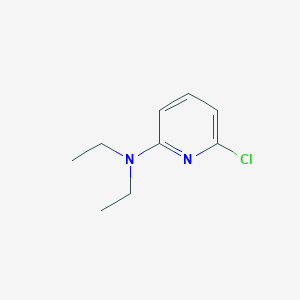
![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
